molecular formula C19H25N3O3 B2918739 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1428378-78-2

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2918739
CAS No.: 1428378-78-2
M. Wt: 343.427
InChI Key: GXFQBHVDDREBNQ-UHFFFAOYSA-N
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Description

This compound features a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a 2-methoxyethyl group at position 3 and a 2-(m-tolyl)ethanone moiety at position 1. The m-tolyl (meta-methylphenyl) substituent on the ethanone may influence lipophilicity and target interactions.

Properties

IUPAC Name

1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-14-4-3-5-15(12-14)13-18(23)22-9-6-16(7-10-22)19-20-17(21-25-19)8-11-24-2/h3-5,12,16H,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFQBHVDDREBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NC(=NO3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the 1,2,4-oxadiazole ring.

    Attachment of the Piperidine Ring: The oxadiazole derivative is then reacted with a piperidine derivative under suitable conditions, often involving a nucleophilic substitution reaction.

    Final Coupling with m-Tolyl Ethanone: The final step involves coupling the piperidine-oxadiazole intermediate with m-tolyl ethanone, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the oxadiazole ring can lead to different heterocyclic compounds.

Scientific Research Applications

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Studies: The compound can be used to study the interactions of oxadiazole derivatives with biological targets.

    Chemical Biology: It serves as a tool compound to explore the mechanisms of action of oxadiazole-containing molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Tetrazole vs. Oxadiazole Derivatives

Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (–2) replace the 1,2,4-oxadiazole with a tetrazole ring. In contrast, 1,2,4-oxadiazoles (pKa ~−2 to 0) are less acidic but offer diverse substitution patterns. Antimicrobial studies in showed tetrazole derivatives with allylpiperazine substituents exhibited potency comparable to standard drugs, suggesting heterocycle choice impacts activity .

Table 1: Heterocycle Comparison

Feature Tetrazole Derivatives 1,2,4-Oxadiazole Derivatives
Acidity Higher (pKa ~4.9) Lower (pKa ~−2 to 0)
Metabolic Stability Moderate High
Antimicrobial Activity Potent (e.g., MIC ≤1 µg/mL) Not reported in evidence

Substituent Effects on the Oxadiazole Ring

3-(2-Methoxyethyl)-1,2,4-oxadiazole (Target Compound)

A structurally related compound, N-(2-Methoxyethyl)-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (), was developed for gastrointestinal antimicrobial activity, highlighting the role of hydrophilic substituents in targeting enteric pathogens .

3-Thiophen-2-yl-1,2,4-oxadiazole ()

The compound 4-methyl-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pentan-1-one replaces the 2-methoxyethyl with a thiophene group. Thiophene’s aromaticity and larger size may enhance π-π stacking but reduce solubility. This compound was used in crystallographic studies, suggesting stable target binding .

Table 2: Oxadiazole Substituent Comparison

Substituent Example Compound Key Properties
2-Methoxyethyl Target Compound Enhanced hydrophilicity
Thiophen-2-yl Increased lipophilicity, π-π stacking
Pyridin-4-yl Patent example in Basic nitrogen for H-bonding
o-Tolyl Steric bulk, lipophilicity

Ethanone Substituent Variations

2-(m-Tolyl)ethanone (Target Compound)

The meta-methyl group on the phenyl ring balances lipophilicity and steric effects.

p-Tolylmethanone ()

The patent compound [4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-p-tolylmethanone positions the methyl group para to the ketone. Para substitution may influence spatial orientation in target binding compared to meta .

Table 3: Ethanone Substituent Comparison

Substituent Example Compound Impact on Properties
m-Tolyl Target Compound Moderate lipophilicity
p-Tolyl Altered binding orientation
4-Chlorophenoxy Electronegativity, H-bonding

Piperidine vs. Piperazine Cores

Piperidine (target compound) has one nitrogen atom, while piperazine (e.g., 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone in ) contains two. Piperazine’s additional nitrogen increases water solubility and basicity (pKa ~9.8 vs. piperidine’s ~11.3), which may enhance bioavailability in acidic environments like the gastrointestinal tract .

Biological Activity

The compound 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic molecule that incorporates a piperidine moiety and an oxadiazole ring. This structure is significant due to its potential biological activities, particularly in medicinal chemistry. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure

The molecular formula of the compound is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, with a molecular weight of approximately 344.41 g/mol. The structural representation can be summarized as follows:

IUPAC Name 1(4(3(2Methoxyethyl)1,2,4oxadiazol5yl)piperidin1yl)2(mtolyl)ethanone\text{IUPAC Name }1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety may facilitate binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. Research indicates that compounds with similar structures can inhibit key metabolic pathways involved in disease processes.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, compounds featuring the oxadiazole scaffold have demonstrated significant activity against various bacterial and fungal pathogens. In vitro assays have shown that these compounds can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus.

CompoundTarget PathogenIC50 (µM)
1E. coli10.5
2S. aureus8.3
3C. albicans12.0

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored extensively. For example, similar compounds have been evaluated for their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential.

CompoundCell LineIC50 (µM)
AMCF-75.0
BHeLa7.5

Case Studies

  • Antimicrobial Study : A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial efficacy against Xanthomonas axonopodis and Ralstonia solanacearum. The results indicated that certain derivatives exhibited low micromolar activity, suggesting their potential use as agricultural antifungal agents .
  • Anticancer Evaluation : In another research effort, a series of piperidine-linked oxadiazoles were tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis . These findings underscore the therapeutic potential of the compound in oncology.

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